5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol
Description
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is an organic compound that contains both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be beneficial in pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-4-3-8(5-11(12)14(16,17)18)9-1-2-10(7-19)13(20)6-9/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTRRCIKLLFVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(F)(F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685343 | |
| Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-75-0 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 4′-fluoro-3-hydroxy-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261925-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper or silver salts, under controlled conditions . The formyl group can be introduced through formylation reactions, often using reagents like formic acid or formyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-carboxylic acid.
Reduction: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, potentially inhibiting enzyme activity or modulating receptor function. The formyl group can also participate in covalent interactions with nucleophilic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the formyl group, making it less reactive in certain chemical reactions.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group and a formyl group but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
5-(4-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is unique due to the combination of the trifluoromethyl, fluorine, and formyl groups, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
